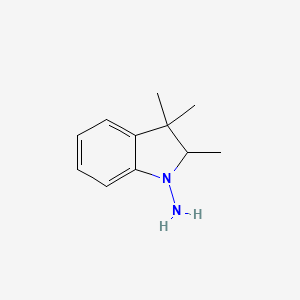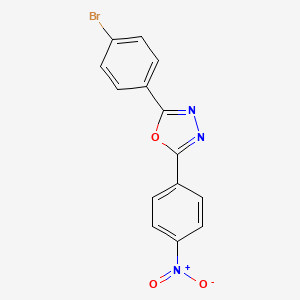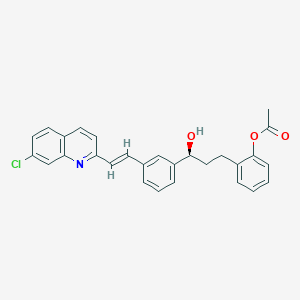
3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring, which is further acetylated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Iodophenyl Intermediate: The synthesis begins with the iodination of a phenyl ring to form 4-iodophenyl. This can be achieved using iodine and a suitable oxidizing agent.
Cyclization to Form the Dihydropyridazinone Ring: The iodophenyl intermediate is then subjected to cyclization reactions to form the dihydropyridazinone ring. This step often involves the use of hydrazine derivatives and appropriate catalysts.
Acetylation: The final step involves the acetylation of the dihydropyridazinone ring to form the desired compound. Acetic anhydride or acetyl chloride can be used as acetylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone ring.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and acetic acid.
Scientific Research Applications
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the dihydropyridazinone ring may interact with other biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenyl acetate: Similar in structure but lacks the dihydropyridazinone ring.
4-Iodophenylacetic acid: Contains an acetic acid group instead of the acetate ester.
4-Iodophenol: A simpler compound with only the iodophenyl group and a hydroxyl group.
Uniqueness
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is unique due to the presence of both the iodophenyl group and the dihydropyridazinone ring, which confer distinct chemical and biological properties
Properties
CAS No. |
61442-15-7 |
|---|---|
Molecular Formula |
C12H9IN2O3 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-6-oxopyridazin-3-yl] acetate |
InChI |
InChI=1S/C12H9IN2O3/c1-8(16)18-11-6-7-12(17)15(14-11)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI Key |
OZMNCSHMMQHOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)




![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)




